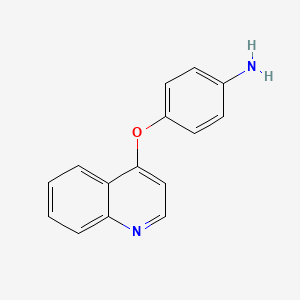![molecular formula C7H9ClN2O B1452376 2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol CAS No. 29449-82-9](/img/structure/B1452376.png)
2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol
説明
2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol, or 2-CPAE for short, is an organic compound with a broad range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 229.6 g/mol and a melting point of 122-123°C. 2-CPAE is a derivative of the pyridine class of compounds and is used in a variety of biochemical and physiological studies.
科学的研究の応用
Complex Formation in Chemistry
The study by Keypour et al. (2015) explores the synthesis of Schiff base ligands from unsymmetrical tripodal amines, including compounds similar in structure to 2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol. These ligands were used to form Cu(II) complexes, highlighting their potential in creating complex structures in coordination chemistry. The research demonstrates the importance of the ligands' arm length and intermolecular interactions in the formation of these complexes, which could be relevant for catalysis, material science, and molecular recognition studies (Keypour et al., 2015).
Catalysis and Synthesis
In the field of organic synthesis, compounds like this compound serve as key intermediates. For example, Perrone et al. (2006) describe a chemoenzymatic route to produce optically active forms of similar compounds, which are crucial in developing beta3-adrenergic receptor agonists. This showcases the role of such compounds in synthesizing biologically active molecules, potentially impacting pharmaceutical development (Perrone et al., 2006).
Material Science Applications
The research by Lin et al. (2014) on a pyridinyl-containing benzoxazine synthesized from compounds structurally related to this compound highlights its potential in material science. The study discusses the unusual curing behaviors of these benzoxazines with epoxy resins, suggesting applications in developing new materials with specific thermal and mechanical properties (Lin et al., 2014).
Antimicrobial Research
Compounds synthesized from this compound have been studied for their antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives and evaluated their antimicrobial activity, providing insights into the development of novel antimicrobial agents. Such research is crucial in the ongoing battle against resistant microbial strains (Patel et al., 2011).
特性
IUPAC Name |
2-[(6-chloropyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-6-2-1-3-7(10-6)9-4-5-11/h1-3,11H,4-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHYKLZKLZJHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

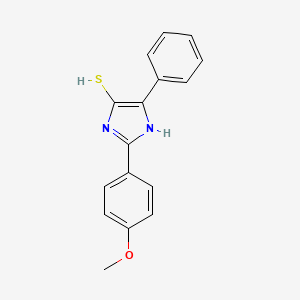
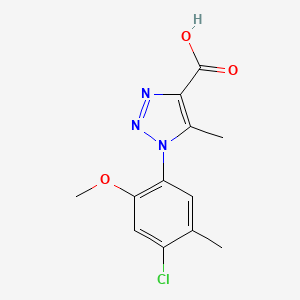



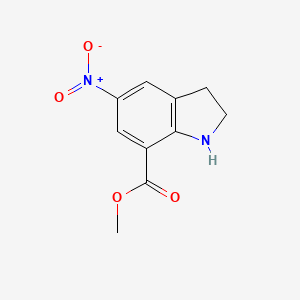

![Ethyl 3-[([1,1'-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate](/img/structure/B1452307.png)
![9-(4-Tert-butylphenyl)-3,6-bis[9-(4-methoxyphenyl)fluoren-9-yl]carbazole](/img/structure/B1452308.png)
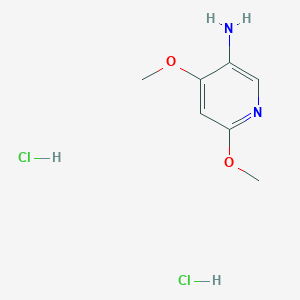
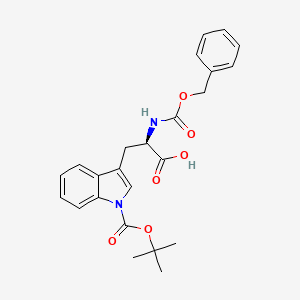

![5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1452314.png)
